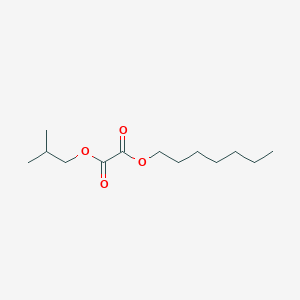

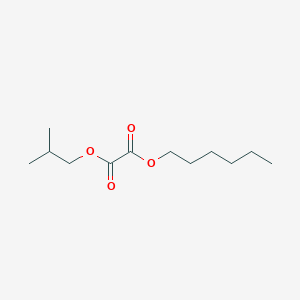

Oxalic acid, isobutyl hexyl ester

Übersicht

Beschreibung

Oxalic acid, isobutyl hexyl ester is a chemical compound with the molecular formula C12H22O4 . It contains a total of 37 bonds, including 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 2 ester bonds .

Synthesis Analysis

The synthesis of esters like this compound can be achieved through esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . A study has shown that H-beta zeolites can be used as catalysts for removing organic acids from bio-oils via esterification reactions with alcohols .Molecular Structure Analysis

The molecular structure of this compound includes 37 bonds in total; 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 2 ester bonds . The molecule contains 30 Hydrogen atoms, 16 Carbon atoms, and 4 Oxygen atoms .Chemical Reactions Analysis

Esters, including this compound, typically undergo hydrolysis, which is the process of splitting with water. This reaction is catalyzed by either an acid or a base . In the presence of an acid catalyst, esterification occurs, which is a reversible reaction .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Oxalic acid esters, including oxalic acid, isobutyl hexyl ester, are synthesized using various catalysts and methods. In one study, a new carbon-based solid acid catalyst was used under microwave irradiation to synthesize a series of oxalic esters from oxalic acid and alcohols like isobutyl alcohol. This method achieved esterification rates above 95% under optimal conditions (Liu Wanyi, 2010).

Environmental Chemistry

In environmental chemistry, oxalic acid and its derivatives are studied for their role in atmospheric processes. For instance, low molecular weight dicarboxylic acids, including oxalic acid, were analyzed in urban aerosol samples. Oxalic acid was found to be the most abundant, contributing significantly to the total diacid concentrations in the atmosphere (Kawamura & Ikushima, 1993).

Catalytic Hydrogenation

In the field of catalytic hydrogenation, dicarboxylic acid esters, including those of oxalic acid, are hydrogenated in the presence of catalysts like H4Ru4(CO)8(PBu3)4. This process mainly produces corresponding hydroxy esters from oxalic and malonic esters (Matteoli et al., 1984).

Analytical Chemistry

Analytical chemistry utilizes oxalic acid derivatives for various analytical purposes. For example, the measurement of oxalic acid in aerosols by gas chromatography involves derivatization to butyl ester. This method has been compared with ion chromatography, showing good correlation and reliability (Kawamura et al., 2010).

Material Science

In material science, oxalic acid esters are used in the modification of materials like starch and wood. The preparation of starch oxalate half-ester from corn starch using oxalic acid resulted in materials with varying degrees of substitution, affecting their properties like moisture adsorption and thermal stability (Zhang et al., 2009).

Chromatography

In chromatographic applications, oxalic acid derivatives are used as eluents for the separation of rare-earth elements, demonstrating the versatility of these compounds in analytical separations (Nuryono et al., 1998).

Organic Synthesis

Oxalic acid esters are also important in organic synthesis. For instance, esters of oxalic acid are used in electro-organic reactions, where they undergo cathodic cleavage to form corresponding alkanes (Islam et al., 1987).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for Oxalic acid, isobutyl hexyl ester was not found, it’s known that oxalic acid can cause serious eye damage and is toxic to terrestrial vertebrates . It’s recommended to avoid contact, not to eat, drink or smoke when using this product, and to wear protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

1-O-hexyl 2-O-(2-methylpropyl) oxalate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-5-6-7-8-15-11(13)12(14)16-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRIBESPUBTNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.